3-Amino-2-((3,8-dimethoxynaphthalen-2-yl)methyl)propanoic acid
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Overview
Description
“3-Amino-2-((3,8-dimethoxynaphthalen-2-yl)methyl)propanoic acid” is a chemical compound with the CAS Number: 288389-24-2 . It has a molecular weight of 289.33 g/mol . It is a solid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C16H19NO4/c1-20-14-5-3-4-10-8-15(21-2)11(7-13(10)14)6-12(9-17)16(18)19/h3-5,7-8,12H,6,9,17H2,1-2H3,(H,18,19) .Scientific Research Applications
Synthesis and Characterization
- A study by Patra, Merz, and Metzler-Nolte (2012) explored the synthesis of planar chiral carboxylic acid derivatives, including a compound closely related to 3-amino-2-((3,8-dimethoxynaphthalen-2-yl)methyl)propanoic acid. These derivatives were synthesized as part of research into bioorganometallics based on the antibiotic platensimycin, though they showed no significant antibacterial activity (Patra, Merz, & Metzler-Nolte, 2012).
Structural Studies
- Li, Liang, and Tai (2009) conducted a study focusing on the crystal structure of a compound similar to this compound. Their research highlighted the importance of such structures in methylation, detoxification, and antioxidation, which are crucial in pharmaceutical and food industries (Li, Liang, & Tai, 2009).
Hydrogen Bonding and Polymorphism
- In 2022, Podjed and Modec explored the hydrogen bonding and polymorphism of amino alcohol salts with related structures. Their study contributed to the understanding of connectivity patterns and hydrogen bonding in compounds with functional groups similar to those in this compound (Podjed & Modec, 2022).
Medicinal Chemistry
- Research by Riccardi et al. (2019) involved synthesizing new platinum complexes with an artificial amino acid similar in structure to this compound. This study provided insights into potential dual-action pharmaceuticals, combining metal centers with amino acid moieties for targeting RNA biomedical targets (Riccardi et al., 2019).
Antibacterial and Antifungal Applications
- Aly and El-Mohdy (2015) investigated the modification of hydrogels through condensation with amino compounds, including structures related to this compound. Their findings have implications for developing new materials with enhanced antibacterial and antifungal properties for medical applications (Aly & El-Mohdy, 2015).
Safety and Hazards
Properties
IUPAC Name |
2-(aminomethyl)-3-(3,8-dimethoxynaphthalen-2-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-20-14-5-3-4-10-8-15(21-2)11(7-13(10)14)6-12(9-17)16(18)19/h3-5,7-8,12H,6,9,17H2,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWBNNQCDMJJAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=CC(=C(C=C21)CC(CN)C(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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